molecular formula C22H17ClFN3O2S2 B2792432 N-[(4-chlorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 894243-30-2

N-[(4-chlorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2792432
CAS No.: 894243-30-2
M. Wt: 473.97
InChI Key: QCAMEWINYPMZOT-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno-pyrimidinone derivative featuring a sulfanylacetamide backbone. Its structure includes a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a (4-fluorophenyl)methyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a (4-chlorophenyl)methyl group, introducing halogenated aromatic pharmacophores. This compound’s design aligns with medicinal chemistry strategies targeting kinase inhibition or protease modulation, as halogenated aryl groups and sulfanyl linkages are common in bioactive molecules .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c23-16-5-1-14(2-6-16)11-25-19(28)13-31-22-26-18-9-10-30-20(18)21(29)27(22)12-15-3-7-17(24)8-4-15/h1-10H,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAMEWINYPMZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(4-chlorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The molecular formula of this compound is C24H23ClFN5O2SC_{24}H_{23}ClFN_5O_2S. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thienopyrimidine Core : This involves cyclization of appropriate precursors under controlled conditions.
  • Introduction of Thioacetamide Group : Achieved through nucleophilic substitution reactions.
  • Alkylation : The chlorobenzyl and fluorobenzyl groups are introduced using suitable alkyl halides.

These synthetic routes enable the efficient production of the target compound with necessary functional groups for biological activity .

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various thienopyrimidine compounds found that those with substituted amido or imino side chains demonstrated strong antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were determined, showcasing the efficacy of these compounds.

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of various biological pathways .

Case Study 1: Antibacterial Efficacy

In vitro testing of related thienopyrimidine compounds highlighted their effectiveness against multiple bacterial strains. Compounds with similar structural features to this compound demonstrated MIC values in the range of 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition showed that thienopyrimidine derivatives could effectively inhibit acetylcholinesterase (AChE) and urease enzymes. The binding interactions with bovine serum albumin (BSA) further confirmed their pharmacological potential .

Summary Table of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectReference
AntibacterialE. coli, S. aureusSignificant antibacterial activity ,
AntimycobacterialM. tuberculosisStrong antimycobacterial activity
Enzyme InhibitionAChE, UreaseInhibition observed

Comparison with Similar Compounds

2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Key Differences: Replaces the (4-fluorophenyl)methyl group with a 4-chlorophenyl substituent on the pyrimidinone core and introduces a trifluoromethylphenyl acetamide.
  • However, steric bulk may reduce target binding affinity .

2-{[3-(4-Chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide

  • Key Differences: Features a cyclopentane-fused thieno-pyrimidinone and an isopropylphenyl acetamide.
  • The isopropyl group may improve lipophilicity (logP) compared to the target compound’s chlorophenylmethyl group .

Analogues with Pyrimidine/Acetamide Linkages

N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide (50)

  • Key Differences: Replaces the thieno-pyrimidinone core with a tetrahydropyrimidine carboxamide scaffold.

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Key Differences: Utilizes a diaminopyrimidine sulfanyl-acetamide structure instead of a thieno-pyrimidinone.
  • Implications: The diaminopyrimidine moiety introduces hydrogen-bonding capabilities, which may enhance interactions with nucleotide-binding domains (e.g., in kinases). However, the lack of a fused thiophene ring reduces structural complexity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Trifluoromethyl Analogue Cyclopentane-Fused Analogue
Molecular Weight (g/mol) ~480 (estimated) 504.92 495.01
logP (Predicted) ~3.5 4.1 4.3
Hydrogen Bond Donors 1 (NH acetamide) 1 1
Halogen Substituents Cl, F Cl, CF3 Cl
  • Key Observations :
    • The trifluoromethyl analogue’s higher logP suggests increased membrane permeability but may raise toxicity risks.
    • The target compound’s balanced halogenation (Cl and F) optimizes both lipophilicity and electronic effects for target engagement.

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